(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S2/c1-17-4-6-18(7-5-17)16-29-21-12-14-35-25(21)24(30)23(36(29,32)33)15-27-19-8-10-20(11-9-19)28-26(31)22-3-2-13-34-22/h2-15,27H,16H2,1H3,(H,28,31)/b23-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQGKGRWIONRFC-HAHDFKILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)NC(=O)C5=CC=CO5)S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)NC(=O)C5=CC=CO5)/S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a complex organic compound belonging to the thiazine derivative family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 468.5 g/mol. Its structure includes a thiazine ring, which is critical for its biological interactions.
Biological Activities
Research indicates that thiazine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Thiazine compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives like 1,1-dioxido-1,2-thiazinan have been reported to have significant antimicrobial properties .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Thiazines are known to inhibit nitric oxide synthases (NOS), which play a crucial role in inflammatory responses .
- Analgesic Effects : Some thiazine derivatives have been associated with pain relief mechanisms, potentially making this compound useful in pain management therapies .
Table 1: Biological Activities of Thiazine Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | 1,1-Dioxido-1,2-thiazinan | Inhibition of bacterial growth |
| Anti-inflammatory | (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia | NOS inhibition |
| Analgesic | Various thiazine derivatives | Modulation of pain pathways |
Case Studies and Research Findings
Several studies have explored the biological activities of thiazine derivatives:
- Antiviral Studies : Research on thiazine derivatives has highlighted their potential as antiviral agents. For instance, a derivative was noted for its ability to inhibit HIV integrase activity, suggesting a pathway for HIV treatment .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies demonstrate its interaction with free radicals, indicating potential protective effects against oxidative stress.
- Synthetic Pathways and Biological Testing : The synthesis of this compound involves multi-step reactions that enhance its bioactivity. These synthetic methods are crucial for developing compounds with targeted therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
